molecular formula C15H20BrNO2 B14261747 3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide CAS No. 137196-02-2

3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide

Cat. No.: B14261747
CAS No.: 137196-02-2
M. Wt: 326.23 g/mol
InChI Key: APLLSDJESDCYPH-UHFFFAOYSA-M
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Description

3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide is a synthetic organic compound with a molecular formula of C10H14BrNO2 . This compound belongs to the class of indolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide typically involves the reaction of 3-ethyl-2,3-dimethylindole with 2-bromoacetyl methoxyacetate under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the formation of the indolium salt. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important intermediates in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide can be compared with other indolium salts, such as:

    1-Methyl-2,3-dimethylindolium bromide: Similar in structure but lacks the ethyl and methoxy-oxoethyl groups.

    3-Ethyl-2,3-dimethylindolium chloride: Similar but contains a chloride ion instead of a bromide ion.

    1-Ethyl-2,3-dimethylindolium iodide: Similar but contains an iodide ion instead of a bromide ion.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

137196-02-2

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

methyl 2-(3-ethyl-2,3-dimethylindol-1-ium-1-yl)acetate;bromide

InChI

InChI=1S/C15H20NO2.BrH/c1-5-15(3)11(2)16(10-14(17)18-4)13-9-7-6-8-12(13)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1

InChI Key

APLLSDJESDCYPH-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=[N+](C2=CC=CC=C21)CC(=O)OC)C)C.[Br-]

Origin of Product

United States

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